molecular formula C7H10N4 B13181424 4-(2-Amino-1H-imidazol-1-yl)butanenitrile

4-(2-Amino-1H-imidazol-1-yl)butanenitrile

Cat. No.: B13181424
M. Wt: 150.18 g/mol
InChI Key: AIYDYBVKYKZQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1H-imidazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H10N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1H-imidazol-1-yl)butanenitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1H-imidazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the nitrile group to form primary amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole derivatives with higher oxidation states.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(2-Amino-1H-imidazol-1-yl)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex imidazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its imidazole core, which is present in many biologically active molecules.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(2-Amino-1H-imidazol-1-yl)butanenitrile is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its wide range of biological activities.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

4-(2-Amino-1H-imidazol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-(2-aminoimidazol-1-yl)butanenitrile

InChI

InChI=1S/C7H10N4/c8-3-1-2-5-11-6-4-10-7(11)9/h4,6H,1-2,5H2,(H2,9,10)

InChI Key

AIYDYBVKYKZQJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.